molecular formula C22H26FNO2 B024204 Moperone CAS No. 1050-79-9

Moperone

Cat. No.: B024204
CAS No.: 1050-79-9
M. Wt: 355.4 g/mol
InChI Key: AGAHNABIDCTLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moperone is a typical antipsychotic drug belonging to the butyrophenone class. It was marketed under the trade name Luvatren, which has since been discontinued. This compound is primarily used in Japan for the treatment of schizophrenia. It functions as an antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors, and has a high binding affinity for sigma receptors .

Mechanism of Action

Target of Action

Moperone, a typical antipsychotic of the butyrophenone class , primarily targets the D2, D3, and 5-HT2A receptors . These receptors play a crucial role in the regulation of neurotransmission in the brain. This compound also has a high binding affinity for the sigma receptors .

Mode of Action

This compound acts as an antagonist for the D2, D3, and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the neurotransmission mediated by these receptors.

Biochemical Pathways

Given its antagonistic action on d2, d3, and 5-ht2a receptors, it can be inferred that this compound may influence thedopaminergic and serotonergic pathways in the brain, which are involved in mood regulation and other cognitive functions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity on D2, D3, and 5-HT2A receptors. By blocking these receptors, this compound can modulate neurotransmission in the brain, potentially alleviating symptoms of conditions like schizophrenia .

Biochemical Analysis

Biochemical Properties

Moperone is an antagonist for the D2, D3, and 5-HT2A receptors . It also has a high binding affinity for the sigma receptors . Additionally, it inhibits E. electricus acetylcholinesterase (AChE) and is a histamine H1 receptor inverse agonist .

Cellular Effects

The cellular effects of this compound are primarily due to its antagonistic action on dopamine and serotonin receptors. By blocking these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an antagonist for the D2, D3, and 5-HT2A receptors, inhibiting the action of dopamine and serotonin . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Its antagonistic action on dopamine and serotonin receptors suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its antagonistic action on dopamine and serotonin receptors suggests that it may have dose-dependent effects .

Metabolic Pathways

Given its biochemical properties, it likely interacts with enzymes and cofactors involved in dopamine and serotonin metabolism .

Transport and Distribution

Given its biochemical properties, it likely interacts with transporters or binding proteins involved in dopamine and serotonin metabolism .

Subcellular Localization

Given its biochemical properties, it likely localizes to areas of the cell where dopamine and serotonin receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Moperone is synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 4-hydroxy-4-(4-methylphenyl)piperidine. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The resulting intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Moperone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Moperone: this compound’s unique combination of high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, along with its significant binding to sigma receptors, distinguishes it from other butyrophenone antipsychotics. This unique receptor profile may contribute to its specific therapeutic effects and side effect profile .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHNABIDCTLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3871-82-7 (hydrochloride)
Record name Moperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6049062
Record name Moperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050-79-9
Record name Moperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One gram of chromium trioxide was added with stirring to 40 ml of pyridine cooled to 0°C. The mixture was stirred at room temperature for 1 hour, and then again cooled to 0°C. Into the said mixture was added 1.1 g of 1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol, and the mixture was stirred for 1 hour under cooling with ice. The reaction mixture was poured into 300 ml of cold water to separate an oily substance. The oily substance is extracted with ethyl acetate, and the ethyl acetate layer was washed 4 times with each 60 ml of water, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-(4-hydroxy-4-p-methylphenylpiperidino)-p-fluorobutyrophenone, melting at 119° - 120°C.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moperone
Reactant of Route 2
Reactant of Route 2
Moperone
Reactant of Route 3
Reactant of Route 3
Moperone
Reactant of Route 4
Moperone
Reactant of Route 5
Moperone
Reactant of Route 6
Reactant of Route 6
Moperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.